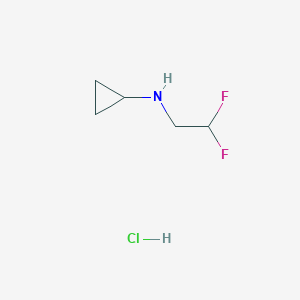

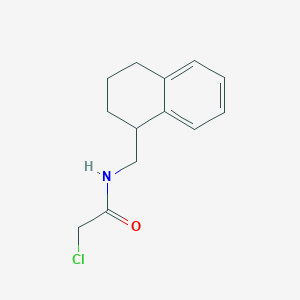

![molecular formula C10H20N2 B1424981 9-Ethyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-41-6](/img/structure/B1424981.png)

9-Ethyl-6,9-diazaspiro[4.5]decane

Descripción general

Descripción

“9-Ethyl-6,9-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The compound has a diazaspiro configuration, indicating the presence of two nitrogen atoms in the spirocyclic system .Aplicaciones Científicas De Investigación

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to 9-Ethyl-6,9-diazaspiro[4.5]decane, has shown their importance in forming supramolecular arrangements. The structural analysis of these compounds highlights how substituents on the cyclohexane ring influence crystal structures, demonstrating diverse types of structures formed by dimers and ribbons due to interactions between hydantoin rings. This provides valuable insights into the design of new materials and the understanding of molecular self-assembly processes (Graus et al., 2010).

Anticonvulsant Potential

A significant area of application for diazaspiro[4.5]decane derivatives is in the development of anticonvulsant agents. Studies have synthesized and evaluated the anticonvulsant potential of these compounds, revealing some derivatives to exhibit significant efficacy in models of seizure, sometimes surpassing standard drugs in potency. This research contributes to the ongoing search for more effective treatments for epilepsy and related disorders (Aboul-Enein et al., 2014).

Antimicrobial Activity

Diazaspiro[4.5]decane derivatives have also been evaluated for their antimicrobial properties. The synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and their testing against a spectrum of clinically isolated microorganisms reveal these compounds as promising antibacterial and antifungal agents. This highlights the potential of diazaspiro[4.5]decane derivatives in addressing the global challenge of antimicrobial resistance (Thanusu et al., 2011).

Green Chemistry Synthesis

The synthesis of diazaspiro[4.5]decane derivatives also emphasizes the principles of green chemistry. By employing solvent-free conditions and focused microwave irradiation, researchers have developed an efficient and environmentally friendly method for synthesizing these compounds, contributing to sustainable practices in chemical synthesis (Thanusu et al., 2012).

Drug Discovery and Medicinal Chemistry

Finally, diazaspiro[4.5]decane derivatives are central to novel approaches in drug discovery. Their incorporation into new molecular scaffolds for medicinal chemistry highlights their versatility and potential in the development of new therapeutic agents. The design and synthesis of these scaffolds, inspired by bioactive natural products, offer a promising avenue for the discovery of new drugs with improved efficacy and safety profiles (Jenkins et al., 2009).

Propiedades

IUPAC Name |

9-ethyl-6,9-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPFMRATBGHZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC2(C1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)

![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)

![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)

![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)